2-((3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abiraterone acetate is a potent antiandrogen medication primarily used in the treatment of metastatic castration-resistant prostate cancer and metastatic high-risk castration-sensitive prostate cancer . It works by inhibiting the enzyme CYP17A1, which is crucial for androgen biosynthesis, thereby reducing the production of testosterone . This reduction in testosterone levels helps to slow the growth of prostate cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the synthetic routes for abiraterone acetate involves the following steps :
Reacting dehydroepiandrosterone with hydrazine hydrate and hydrazine sulfate: in the presence of ethanol at room temperature for five days to produce dehydroepiandrosterone-17-hydrazone.
Reacting dehydroepiandrosterone-17-hydrazone with iodine: in the presence of 1,1,3,3-tetramethylguanidine and tetrahydrofuran, diethyl ether as solvent to yield 17-iodo-androsta-5,16-dien-33-ol.
Coupling 17-iodo-androsta-5,16-dien-33-ol with diethyl (3-pyridyl)borane: in the presence of bis(triphenylphosphine)palladium(II) chloride, tetrahydrofuran, and aqueous sodium carbonate at reflux temperature for four days to obtain 17-(3-Pyridyl)androsta-5,16-dien-33-ol.
Acetylating 17-(3-Pyridyl)androsta-5,16-dien-33-ol: by reacting with acetic anhydride and pyridine at room temperature for 24 hours to produce abiraterone acetate.
Industrial Production Methods: Industrial production of abiraterone acetate often involves optimization of the synthetic route to enhance yield and purity. Techniques such as recrystallization with ethanol and water are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Abiraterone acetate undergoes various chemical reactions, including:
Oxidation: Conversion of abiraterone acetate to abiraterone, the active metabolite, is likely mediated by esterases.
Reduction: Not commonly involved in its primary metabolic pathways.
Substitution: Abiraterone acetate can form complexes with biometals, such as iron and zinc, through substitution reactions.
Common Reagents and Conditions:
Oxidation: Esterases are involved in the conversion of abiraterone acetate to abiraterone.
Substitution: Reactions with biometals like iron and zinc.
Major Products Formed:
Abiraterone: The active metabolite formed from abiraterone acetate.
Biometal Complexes: Complexes with metals like iron and zinc.
Applications De Recherche Scientifique
Abiraterone acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and drug-receptor interactions.
Biology: Investigated for its effects on androgen biosynthesis and hormone regulation.
Medicine: Primarily used in the treatment of advanced prostate cancer.
Industry: Utilized in the development of new formulations to enhance bioavailability and reduce side effects.
Mécanisme D'action
Abiraterone acetate works by selectively and irreversibly inhibiting the enzyme CYP17A1 (17 alpha-hydroxylase/C17,20-lyase), which is essential for androgen biosynthesis . By inhibiting this enzyme, abiraterone acetate reduces the production of testosterone and other androgens, thereby decreasing the growth and proliferation of prostate cancer cells . The molecular targets involved include the androgen receptor and the pathways regulating androgen synthesis .
Comparaison Avec Des Composés Similaires
Enzalutamide: Another antiandrogen used in the treatment of prostate cancer.
Apalutamide: A second-generation antiandrogen that also targets the androgen receptor.
Darolutamide: Similar to enzalutamide and apalutamide, it inhibits the androgen receptor.
Uniqueness of Abiraterone Acetate: Abiraterone acetate is unique in its mechanism of action as it inhibits CYP17A1, an enzyme involved in androgen biosynthesis, rather than directly targeting the androgen receptor . This makes it effective in reducing androgen levels in the body, which is crucial for the treatment of prostate cancer .
Propriétés
Formule moléculaire |
C26H32NO2- |
---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
2-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]acetate |
InChI |
InChI=1S/C26H33NO2/c1-25-11-9-17(15-24(28)29)14-19(25)5-6-20-22-8-7-21(18-4-3-13-27-16-18)26(22,2)12-10-23(20)25/h3-5,7,13,16-17,20,22-23H,6,8-12,14-15H2,1-2H3,(H,28,29)/p-1/t17-,20-,22-,23-,25-,26+/m0/s1 |
Clé InChI |
XVUVTBXRRNCXAB-AULAXYJSSA-M |
SMILES isomérique |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)CC(=O)[O-] |
SMILES canonique |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.